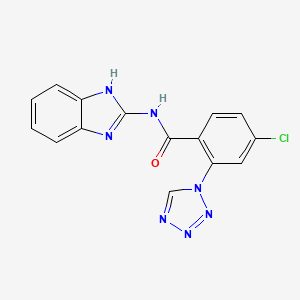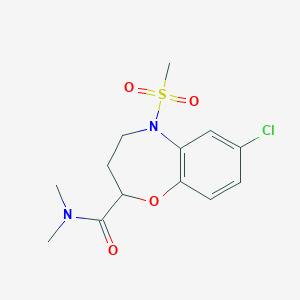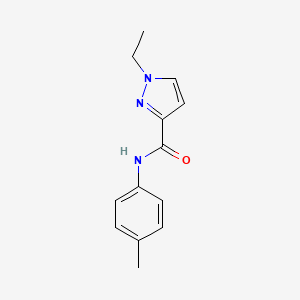![molecular formula C22H26N2O2 B6055379 N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide](/img/structure/B6055379.png)
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive research due to its potential therapeutic applications, as well as its abuse potential.
Mechanism of Action
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. When it binds to these receptors, it activates a variety of signaling pathways that are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and physiological effects:
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, as well as to have anti-convulsant and neuroprotective properties. It has also been shown to have potential applications in the treatment of various psychiatric disorders, such as anxiety and depression.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors. However, it also has several limitations, including its potential for abuse and its lack of selectivity for other receptors in the body.
Future Directions
There are several potential future directions for research involving N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497. These include further studies of its potential therapeutic applications, as well as investigations into its mechanisms of action and potential side effects. Additionally, there is a need for the development of safer and more selective synthetic cannabinoids for use in scientific research.
Synthesis Methods
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 can be synthesized using a variety of methods, including the reaction of 2-naphthoyl chloride with piperidine to form 1-(2-naphthoyl)-3-piperidinone, which is then reacted with cyclopropylamine to form the final product. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant properties, as well as potential applications in the treatment of various neurological and psychiatric disorders.
properties
IUPAC Name |
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(23-20-10-11-20)12-7-16-4-3-13-24(15-16)22(26)19-9-8-17-5-1-2-6-18(17)14-19/h1-2,5-6,8-9,14,16,20H,3-4,7,10-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGLVGMQPHVZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)CCC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}benzamide](/img/structure/B6055301.png)

![3-[(2-hydroxyphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6055325.png)

![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6055360.png)
![2-[2-(4-morpholinyl)ethyl]-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)

![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
![N-(3-methoxybenzyl)-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)propanamide](/img/structure/B6055390.png)
![5-allyl-6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone](/img/structure/B6055394.png)
![ethyl 4-{3-[4-(azepan-1-ylcarbonyl)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B6055405.png)
![8,9-dimethoxy-5,5-dimethyl-3-(pentafluoroethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B6055412.png)